5-Benzoylfuran-2-carboxylic acid
Overview
Description
Preparation Methods
The synthesis of 5-Benzoylfuran-2-carboxylic acid can be achieved through several methods:
Dehydration of Phenoxyalkanone: This method involves the dehydration of phenoxyalkanone under acidic conditions.
Dehydration of o-Hydroxybenzophenone: Another common method is the dehydration of o-hydroxybenzophenone under acidic conditions.
Decarboxylation of o-Acetylphenoxyacetic Acid: This method involves the decarboxylation of o-acetylphenoxyacetic acid or its ester under alkaline conditions.
Cyclization of o-Hydroxybenzophenone: Cyclization of o-hydroxybenzophenone is another method used to construct the benzofuran ring.
Chemical Reactions Analysis
5-Benzoylfuran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can also be performed on this compound, leading to the formation of reduced derivatives.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, are common with benzofuran derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Scientific Research Applications
5-Benzoylfuran-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex benzofuran derivatives.
Biology: Studies have shown its potential in modulating immune responses and inhibiting cancer cell growth.
Industry: Its derivatives are used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 5-Benzoylfuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
5-Benzoylfuran-2-carboxylic acid can be compared with other benzofuran derivatives:
Properties
IUPAC Name |
5-benzoylfuran-2-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O4/c13-11(8-4-2-1-3-5-8)9-6-7-10(16-9)12(14)15/h1-7H,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQGFSTMQCIGZFC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(O2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10386963 | |
Record name | 5-benzoylfuran-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10386963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35897-51-9 | |
Record name | 5-benzoylfuran-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10386963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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